

solubility of 6-Methylpiperidin-2-one in different solvents

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Compound of Interest

Compound Name: 6-Methylpiperidin-2-one

Cat. No.: B167070

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An In-depth Technical Guide to the Solubility of **6-Methylpiperidin-2-one** in Different Solvents

Introduction

6-Methylpiperidin-2-one, a substituted lactam, is a molecule of interest in organic synthesis and medicinal chemistry. Its structural features, comprising a polar amide functional group within a six-membered ring and a nonpolar methyl group, give rise to a nuanced solubility profile that is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation. Understanding the solubility of this compound in different solvents is paramount for researchers, scientists, and drug development professionals to effectively design experiments, control reaction conditions, and develop robust purification and formulation strategies.

This technical guide provides a comprehensive overview of the solubility of **6-Methylpiperidin-2-one**. In the absence of extensive published quantitative solubility data, this guide focuses on the theoretical principles governing its solubility, provides a predicted solubility profile in a range of common laboratory solvents, and offers a detailed, step-by-step experimental protocol for the quantitative determination of its solubility. Additionally, essential safety and handling information is provided to ensure its safe use in a laboratory setting.

Physicochemical Properties of 6-Methylpiperidin-2-one

The solubility of a compound is intrinsically linked to its physicochemical properties. The molecular structure of **6-Methylpiperidin-2-one** features a polar lactam group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a nonpolar aliphatic chain with a methyl substituent. This duality suggests a complex interplay of interactions with different solvents.

Table 1: Physicochemical Properties of **6-Methylpiperidin-2-one**

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO	[1][2]
Molecular Weight	113.16 g/mol	[1][2]
CAS Number	4775-98-8	[1]
Appearance	Not specified, likely a solid or high-boiling liquid	
Density	0.951 g/cm ³	[3]
pKa (predicted)	16.67 ± 0.40	[1]
XLogP3-AA (predicted)	0.4	[1]

The predicted pKa value indicates that **6-Methylpiperidin-2-one** is a very weak acid. The positive XLogP3-AA value suggests a slight preference for lipophilic environments over hydrophilic ones. These properties are key to understanding its solubility behavior.

Theoretical Principles of Solubility

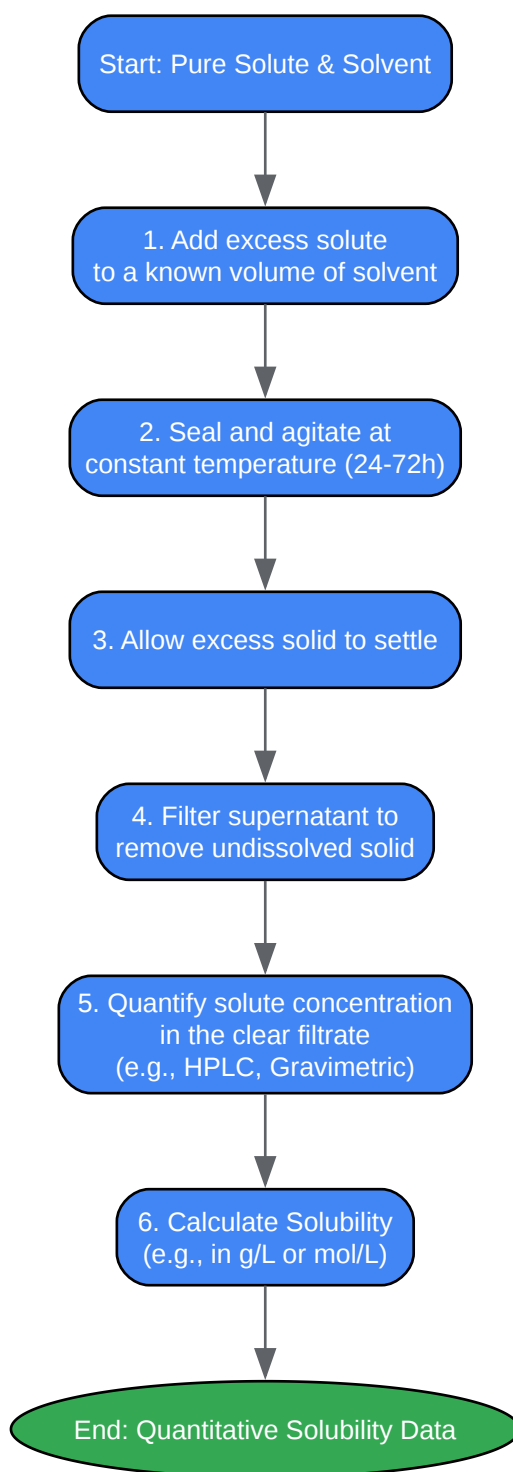
The adage "like dissolves like" is the foundational principle in predicting solubility.[4][5] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

- **Polar Solvents:** These solvents have large dipole moments and are capable of forming strong intermolecular interactions, such as hydrogen bonds.
 - **Polar Protic Solvents** (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the N-H and C=O groups in **6-**

Methylpiperidin-2-one, it is expected to exhibit favorable interactions and thus, good solubility in these solvents.

- Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have large dipole moments but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The carbonyl group of **6-Methylpiperidin-2-one** can interact favorably with these solvents.
- Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The nonpolar alkyl portion of **6-Methylpiperidin-2-one** will have favorable interactions with these solvents, but the polar lactam group will be disfavored, likely leading to lower solubility compared to polar solvents.

The interplay between the polar lactam ring and the nonpolar methyl group will ultimately determine the degree of solubility in a given solvent.



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